REACTION_CXSMILES
|
C(C1C=CC(N(C)C)=CC=1Br)C1C=CC(N(C)C)=CC=1Br.[C:22](=[O:24])=O.[Li]C(CC)C.[Si](Cl)(Cl)(C)C.Cl.[CH3:36][N:37]([CH3:57])[C:38]1[CH:39]=[CH:40][C:41]2C[C:45]3[CH:47]=[CH:48][C:49]([N:51]([CH3:53])[CH3:52])=[CH:50][C:44]=3[Si:43]([CH3:55])([CH3:54])[C:42]=2[CH:56]=1.O=O.[O-][Mn](=O)(=O)=O.[K+]>C1COCC1.CC(C)=O>[CH3:36][N:37]([CH3:57])[C:38]1[CH:39]=[CH:40][C:41]2[C:22](=[O:24])[C:45]3[CH:47]=[CH:48][C:49]([N:51]([CH3:52])[CH3:53])=[CH:50][C:44]=3[Si:43]([CH3:54])([CH3:55])[C:42]=2[CH:56]=1 |f:7.8|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=C(C=C(N(C)C)C=C1)Br)C1=C(C=C(N(C)C)C=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N3,N3,N7,N7,5,5-hexamethyl-5,10-dihydrodibenzo[b,e]siline-3,7-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=CC2=C([Si](C3=C(C2)C=CC(=C3)N(C)C)(C)C)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
ice NaCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
stirred for further 2 hr at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated NaHCO3 aqueous solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain the crude
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for further 2 hr at the same temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The purple suspension was filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
the yellow filterate was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (nhexane/CH2Cl2=20/80)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC2=C([Si](C3=C(C2=O)C=CC(=C3)N(C)C)(C)C)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |